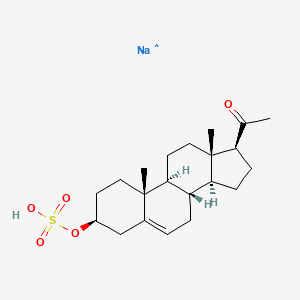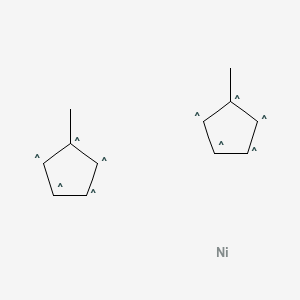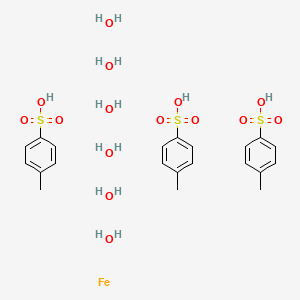
Pregnenolone monosulfate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pregnenolone monosulfate sodium salt can be synthesized through the sulfation of pregnenolone. The process involves the reaction of pregnenolone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pregnenolone monosulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pregnenolone sulfate.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pregnenolone sulfate.
Reduction: Pregnenolone.
Substitution: Various pregnenolone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Pregnenolone monosulfate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mécanisme D'action
Pregnenolone monosulfate sodium salt exerts its effects by acting as a signaling-specific inhibitor of the cannabinoid CB1 receptor. It inhibits the effects of tetrahydrocannabinol (THC) mediated by CB1 receptors, thereby protecting the brain from cannabis intoxication . Additionally, it modulates ion channels such as TRPM3, influencing calcium-permeable ion channels and enhancing synaptic plasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnenolone sulfate: Another neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): A related steroid that also acts on ion channels and has neuroprotective effects.
Uniqueness
Pregnenolone monosulfate sodium salt is unique due to its specific inhibition of the cannabinoid CB1 receptor and its protective effects against cannabis intoxication. This sets it apart from other neurosteroids that may not have the same specificity or protective properties .
Propriétés
Formule moléculaire |
C21H32NaO5S |
|---|---|
Poids moléculaire |
419.5 g/mol |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
Clé InChI |
DUBUGTJRMPFLOO-UTNKIXDHSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.[Na] |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)





![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)


![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)


